molecular formula C25H18ClNO2 B393377 17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE

17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE

Cat. No.: B393377
M. Wt: 399.9g/mol
InChI Key: MQZKLWYPDQKPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C18H12O3, and it has a molecular weight of 276.29 g/mol .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, methanol, and various catalysts such as Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE has several scientific research applications:

Comparison with Similar Compounds

17-(3-CHLORO-2-METHYLPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAENE-16,18-DIONE is unique due to its pentacyclic structure and specific functional groups. Similar compounds include:

These compounds are similar in their chemical structure but differ in their specific applications and reactivity.

Properties

Molecular Formula

C25H18ClNO2

Molecular Weight

399.9g/mol

IUPAC Name

17-(3-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H18ClNO2/c1-13-18(26)11-6-12-19(13)27-24(28)22-20-14-7-2-3-8-15(14)21(23(22)25(27)29)17-10-5-4-9-16(17)20/h2-12,20-23H,1H3

InChI Key

MQZKLWYPDQKPEV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

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